molecular formula C23H27N3O2S B2491848 N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide CAS No. 2034555-65-0

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide

Cat. No.: B2491848
CAS No.: 2034555-65-0
M. Wt: 409.55
InChI Key: RGVVJMBPABTQCU-UHFFFAOYSA-N
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Description

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide (CAS 2034555-65-0) is a complex synthetic compound with a molecular formula of C23H27N3O2S and a molecular weight of 409.54 g/mol . This chemical features a unique hybrid structure combining a 3,5-dimethyl-4-(thiophen-3-yl)pyrazole moiety linked via an ethyl chain to a 4-phenyloxane-4-carboxamide group . This specific architecture is of significant interest in medicinal chemistry research, as it incorporates multiple privileged scaffolds known to confer bioactive properties. The presence of both the pyrazole and thiophene rings is particularly notable. Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities, which can include antimicrobial, anti-inflammatory, and anticancer effects . Similarly, thiophene is a key heterocycle in drug discovery, often used to enhance pharmacokinetic properties and binding affinity to biological targets . The integration of these systems into a single molecule, connected by a flexible linker to a carboxamide group, makes this compound a valuable chemical tool for probing biological mechanisms and structure-activity relationships (SAR). Researchers can utilize this compound as a key intermediate or a lead structure in various discovery programs. Potential research applications include the synthesis of more complex derivatives, screening for novel biological activities in assays targeting enzymes or cellular receptors, and as a reference compound in analytical method development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-17-21(19-8-15-29-16-19)18(2)26(25-17)12-11-24-22(27)23(9-13-28-14-10-23)20-6-4-3-5-7-20/h3-8,15-16H,9-14H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVVJMBPABTQCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2(CCOCC2)C3=CC=CC=C3)C)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine under acidic conditions.

    Thiophene Synthesis: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling Reactions: The pyrazole and thiophene rings are then coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

    Oxane Ring Formation: The oxane ring is formed through the cyclization of a suitable diol with a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the oxane ring with the pyrazole-thiophene moiety using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of thiophene.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) for nitro group reduction.

    Substitution: Halogens (Br2, Cl2) for halogenation; nitric acid (HNO3) for nitration.

    Coupling: Palladium catalysts with boronic acids for Suzuki coupling.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

    Coupling: Biaryl or more complex aromatic systems.

Scientific Research Applications

Medicinal Chemistry

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide has been investigated for its potential as a therapeutic agent. It exhibits various biological activities, including:

  • Anti-inflammatory Activity : Compounds with similar structures have shown the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting potential use in treating inflammatory diseases.

Anticancer Research

Studies indicate that compounds related to this structure may possess anticancer properties. For instance, the compound's ability to interact with specific molecular targets could lead to the modulation of pathways involved in cancer progression. The exploration of its efficacy against various cancer cell lines is ongoing, with promising results suggesting further optimization for enhanced activity .

Material Science

Due to its unique electronic properties, this compound may find applications in the development of new materials with specific electronic or optical characteristics. Its structural features can be tailored for use in organic electronics or photonic devices.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Synthesis Protocols : The compound is typically synthesized through multi-step organic reactions, often employing methods such as Suzuki–Miyaura coupling for efficient carbon-carbon bond formation.
  • Biological Evaluations : In silico studies have indicated potential as a 5-lipoxygenase inhibitor, highlighting its relevance in anti-inflammatory drug development .
  • Therapeutic Studies : Ongoing research aims to explore its effectiveness against specific diseases like metabolic syndrome and certain types of cancer by targeting relevant biochemical pathways .

Mechanism of Action

The mechanism of action of N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole and thiophene rings are known to interact with various biological targets, including kinases and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Analysis

The compound shares structural similarities with pyrazole-based derivatives reported in the literature. For instance:

  • Compound 3 from (N-(2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetamide) also contains a pyrazole ring but substitutes the thiophene group with a phenyldiazenyl moiety and includes a polyethylene glycol (PEG)-like azidoethyl chain.
  • Compound 4 (a macrocyclic derivative in ) incorporates a pyrazole-phenyldiazenyl system within a cyclopropane-fused cyclooctatriazole scaffold. This highlights the versatility of pyrazole derivatives in forming complex architectures, though the biological relevance of such structures remains unexplored in the evidence .

Physicochemical and Spectroscopic Properties

However, key inferences can be made:

  • The 4-phenyloxane-4-carboxamide group introduces conformational rigidity, which could influence solubility and metabolic stability relative to the PEG-azido chain in Compound 3.

Research Findings and Limitations

  • underscores the role of SHELX software in crystallographic analysis, which is critical for resolving the 3D structures of such compounds .
  • focuses on synthesis and spectroscopic characterization but lacks biological or computational data, limiting mechanistic insights.

Biological Activity

N-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}-4-phenyloxane-4-carboxamide, a compound with a complex molecular structure, has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antioxidant, and anticancer effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C18H20N4O2S
  • Molecular Weight : 334.44 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities due to its electrophilic nature and ability to undergo various substitution reactions.

Anti-inflammatory Properties

Research indicates that compounds with pyrazole moieties exhibit significant anti-inflammatory effects. For instance, studies have demonstrated that derivatives of pyrazole can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. These actions are critical in managing conditions like arthritis and other inflammatory diseases .

Antioxidant Activity

This compound has shown promising antioxidant properties in various assays. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage. The docking studies suggest that this compound can effectively scavenge reactive oxygen species (ROS), contributing to cellular protection against oxidative damage .

Anticancer Effects

The anticancer potential of this compound has been highlighted in several studies. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer types. The mechanisms often involve the modulation of signaling pathways such as the NF-kB pathway and the activation of caspases, which are essential for programmed cell death .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Gene Expression : It can alter the expression levels of genes associated with inflammation and cancer progression.
  • Interaction with Cellular Signaling Pathways : By affecting pathways like NF-kB and MAPK, this compound can influence cell survival and apoptosis.

Case Studies

Recent studies have provided insights into the therapeutic potential of this compound:

  • Study on Inflammation : A study evaluated the anti-inflammatory effects using animal models where the compound significantly reduced edema and inflammatory markers compared to controls .
  • Antioxidant Efficacy : In vitro assays demonstrated that treatment with this compound led to a marked decrease in lipid peroxidation levels .
  • Cancer Cell Line Studies : In experiments involving various cancer cell lines, the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent anticancer activity .

Q & A

Q. Table 1: Structural vs. Bioactivity Comparisons

Substituent PositionThiophene OrientationIC50 (μM)Reference
4-(Thiophen-3-yl)Syn to oxane ring12.3
4-PhenylAnti to oxane ring8.7

Advanced: How can computational modeling predict binding interactions of this compound with kinase targets like EGFR or CDK2?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model interactions. The carboxamide moiety hydrogen bonds with kinase hinge regions (e.g., EGFR Met793), while the thiophene contributes hydrophobic interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ΔG ≤ -40 kcal/mol) .
  • Validate experimentally : Compare predicted Ki values with SPR (surface plasmon resonance) binding assays .

Basic: What solvent systems are optimal for stabilizing the compound in pharmacological assays?

Methodological Answer:

  • Aqueous solubility : Use DMSO/PBS (1:9 v/v) for stock solutions, ensuring no precipitation at ≤100 μM .
  • Long-term storage : Lyophilize in 5% trehalose (pH 7.4) to prevent hydrolysis of the oxane ring .

Advanced: How does the oxane ring’s conformation affect the compound’s pharmacokinetic properties?

Methodological Answer:
The chair conformation of the oxane ring (confirmed by X-ray crystallography) enhances metabolic stability by shielding the carboxamide from CYP450 enzymes. Key evidence:

  • Plasma stability assays : t1/2 > 6 hours in human liver microsomes vs. t1/2 < 2 hours for non-chair analogs .
  • LogP calculations : Chair conformation reduces LogP by 0.3 units compared to boat forms, improving aqueous solubility .

Advanced: What mechanistic hypotheses explain the compound’s selectivity for bacterial vs. mammalian topoisomerases?

Methodological Answer:

  • Molecular dynamics : The thiophen-3-yl group occupies a hydrophobic pocket in bacterial topo IV (absent in human topo IIα), confirmed by ΔGbinding = -9.2 kcal/mol .
  • Enzyme inhibition assays : IC50 = 2.1 μM for E. coli topo IV vs. IC50 > 50 μM for human topo IIα .
  • Mutagenesis studies : Bacterial resistance mutations (e.g., ParC S80L) reduce binding affinity by 10-fold .

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